1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C8H11N3O3S. This compound has garnered attention due to its unique chemical structure and potential biological activities. It is part of the pyrazole-4-carboxamide family, which is known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry .
Mechanism of Action
Target of Action
The primary target of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . It is a key class of fungicides that can block the energy synthesis of the pathogens .
Mode of Action
The compound interacts with its target, SDH, by occupying its site of action and interfering with the effects of the tricarboxylic acid cycle . This leads to the death of the pathogen, and they have no cross-resistance with other classes of fungicides . The molecular docking results indicated that the compound exhibits high affinity with SDH protein by H-bond and π – π stacking interactions .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been one of the most significant targets for developing fungicides .
Result of Action
The compound exhibits potent antifungal activity. For instance, it has shown good in vitro antifungal activity against Sclerotinia sclerotiorum . Furthermore, it has demonstrated excellent preventative efficacy in vivo . Scanning electron microscopy and transmission electron microscopy studies found that the compound could destroy the hyphal morphology and damage mitochondria, cell membranes, and vacuoles .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not fully understood yet. It is known that pyrazole-4-carboxamides can interact with succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle . This interaction can inhibit mitochondrial electron transfer between succinate and ubiquinone, which is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .
Cellular Effects
The cellular effects of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not well-documented. Related pyrazole-4-carboxamides have shown to exhibit antifungal activities, suggesting that they may influence cellular processes related to fungal growth and development .
Molecular Mechanism
The molecular mechanism of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide is not fully elucidated. Molecular docking results of related compounds indicate that they exhibit high affinity with SDH protein by hydrogen bond and π – π stacking interactions . This interaction could potentially explain the antifungal activities of these compounds.
Metabolic Pathways
The metabolic pathways involving 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not well-documented. As mentioned earlier, related compounds have been found to interact with the enzyme SDH, suggesting that they may be involved in the tricarboxylic acid cycle .
Preparation Methods
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide involves several steps. A practical method for the synthesis of pyrazole-4-carboxamides includes the use of CF2H-substituted pyrazole carboxamide as a core moiety . The synthetic route typically involves the following steps:
Formation of the pyrazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the dioxothiolan group: This step involves the reaction of the pyrazole intermediate with a suitable thiolane derivative.
Formation of the carboxamide group:
Chemical Reactions Analysis
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal agent, particularly against pathogens like Alternaria solani and Fusarium oxysporum.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new fungicides and other agrochemicals.
Comparison with Similar Compounds
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide can be compared with other pyrazole-4-carboxamides and related compounds:
Similar Compounds: Pyrazole-4-carboxamides like 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide.
Uniqueness: The presence of the dioxothiolan group in this compound distinguishes it from other pyrazole-4-carboxamides, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-8(12)6-3-10-11(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPFNPZUHOBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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